Methyl 3,5-bis(benzyloxy)benzoate
Description
Contextualization within Modern Organic Synthesis and Materials Science
In the landscape of modern chemical research, there is a continuous drive to develop molecules with precisely controlled architectures and tailored properties. Methyl 3,5-bis(benzyloxy)benzoate serves as a key starting material in the bottom-up construction of such sophisticated chemical entities. Its utility is particularly prominent in the synthesis of dendrimers, which are highly branched, tree-like macromolecules with a vast range of applications, including in drug delivery and catalysis. Furthermore, its derivatives are instrumental in the formation of coordination polymers, materials with novel optical and magnetic properties. The presence of the benzyloxy groups not only influences the steric and electronic properties of the molecule but also offers reactive sites for further chemical transformations.
Historical Trajectories of Benzoate (B1203000) Esters as Versatile Intermediates
Benzoate esters have a long and storied history in organic chemistry, valued for their stability and the synthetic versatility of the ester functional group. organic-chemistry.org Historically, simple benzoate esters like methyl benzoate and ethyl benzoate have been widely used as fragrances, flavorings, and solvents. uwlax.edu Their synthesis, often achieved through Fischer esterification, is a fundamental reaction taught in introductory organic chemistry. uwlax.edu Over time, the focus has expanded to more complex, substituted benzoate esters. These compounds are not merely end products but are crucial intermediates and protecting groups in multi-step syntheses. organic-chemistry.org The strategic placement of substituents on the aromatic ring, as seen in this compound, allows for directional and controlled molecular growth, a concept that has become central to the development of complex organic materials.
Significance of this compound as a Building Block in Complex Chemical Systems
The significance of this compound as a building block lies in its pre-functionalized structure. The two benzyloxy groups can be readily removed through catalytic hydrogenation to reveal reactive hydroxyl groups, while the methyl ester provides another site for chemical modification. This "convergent" approach, where large, complex branches (dendrons) are synthesized from this molecule and then attached to a central core, was notably pioneered by researchers like Fréchet and Hawker in the development of dendritic polyesters. rsc.orgrsc.org This method allows for the creation of monodisperse, perfectly branched macromolecules, a feat not easily achievable through other polymerization techniques. rsc.orgrsc.org The resulting dendritic structures have a hydrophobic interior and a modifiable surface, leading to unique solubility and guest-hosting capabilities. rsc.org
Overview of Current Research Landscape and Key Scholarly Contributions
The current research landscape continues to build upon the foundational work of pioneers in dendrimer chemistry. The use of 3,5-bis(benzyloxy)benzoic acid, derived from this compound, is a cornerstone in the convergent synthesis of polyester (B1180765) dendrimers. rsc.orgmdpi.com Key contributions from the laboratories of Jean M. J. Fréchet and Craig J. Hawker have established this methodology, demonstrating its power in creating well-defined macromolecular architectures. rsc.orgrsc.orgkaust.edu.sa
More recent research has expanded the application of this building block into the realm of inorganic materials. For instance, 3,5-bis(benzyloxy)benzoic acid has been employed to create lanthanide-based coordination polymers. acs.orgnih.gov These materials exhibit interesting photophysical properties, such as bright green luminescence in the case of terbium complexes, which are attributed to the efficient energy transfer from the benzoate ligands to the metal centers. nih.gov This demonstrates the ongoing exploration of new applications for molecules derived from this compound, bridging the gap between organic synthesis and materials science.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 58605-10-0 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₂₂H₂₀O₄ | sigmaaldrich.comscbt.com |
| Molecular Weight | 348.39 g/mol | scbt.com |
| Appearance | White precipitate | chemicalbook.com |
Table 2: Synthesis of this compound
| Reactants | Reagents | Conditions | Product | Reference |
| Methyl 3,5-dihydroxybenzoate (B8624769), Benzyl (B1604629) bromide | Potassium carbonate | Acetonitrile, Reflux, 48 hours | This compound | chemicalbook.com |
Table 3: Application in Dendrimer Synthesis
| Starting Material | Key Reagents | Synthesis Strategy | Final Product | Key Researchers | Reference |
| 3,5-Bis(benzyloxy)benzoic acid | Trichloroethyl 3,5-dihydroxybenzoate, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridinium toluene-p-sulfonate | Convergent Growth | Monodispersed dendritic polyesters | Hawker, C. J.; Fréchet, J. M. J. | rsc.org |
Table 4: Application in Coordination Polymer Synthesis
| Ligand Precursor | Metal Ion | Resulting Complex | Notable Property | Reference |
| 3,5-Bis(benzyloxy)benzoic acid | Terbium(III) | [Tb(L1)₃(H₂O)₂] | Bright green luminescence | nih.gov |
| 3,5-Bis(benzyloxy)benzoic acid | Europium(III) | [Eu(L1)₃(H₂O)₂] | Poor luminescence | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-10-0 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Methyl 3,5 Bis Benzyloxy Benzoate
Established Synthetic Routes via Nucleophilic O-Alkylation
The most common and direct method for synthesizing Methyl 3,5-bis(benzyloxy)benzoate is through the O-alkylation of a dihydroxybenzoate precursor. This reaction falls under the category of Williamson ether synthesis, where phenoxide ions, generated in situ from the hydroxyl groups, act as nucleophiles to attack an alkyl halide.
The principal synthetic route involves the reaction of Methyl 3,5-dihydroxybenzoate (B8624769) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. chemicalbook.comunimi.it In this process, the two hydroxyl groups on the Methyl 3,5-dihydroxybenzoate (an α-resorcylic acid methyl ester) are deprotonated by a base to form a more nucleophilic phenoxide species. nih.govsigmaaldrich.com This dianion then undergoes a double nucleophilic substitution (SN2) reaction with two equivalents of the benzyl halide, displacing the halide ions and forming two new ether linkages. This results in the desired product, this compound. cymitquimica.com
The precursor, Methyl 3,5-dihydroxybenzoate, is itself typically prepared via the Fischer esterification of 3,5-dihydroxybenzoic acid in methanol (B129727), often catalyzed by an acid like thionyl chloride.
The efficiency and yield of the O-alkylation are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, catalyst, and temperature.
Base Catalysis : A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl groups without hydrolyzing the methyl ester. Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base for this transformation. chemicalbook.comunimi.it It is effective, inexpensive, and easily removed after the reaction. Other bases like sodium hydroxide (B78521) could potentially be used, but risk saponifying the ester group if conditions are not carefully controlled. unimi.it
Solvent Systems : Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates without interfering with the nucleophilic substitution process. Acetone and dimethylformamide (DMF) are frequently employed. chemicalbook.com Acetone is advantageous due to its lower boiling point, which simplifies removal post-reaction, while DMF offers excellent solvating power for ionic intermediates.
Catalysis and Additives : To accelerate the reaction, especially when using less reactive benzyl chloride, a catalytic amount of an iodide salt, such as potassium iodide (KI), is often added. chemicalbook.com The iodide ion can undergo a Finkelstein reaction with the benzyl chloride to generate the more reactive benzyl iodide in situ. In some cases, a phase-transfer catalyst like 18-crown-6 (B118740) may be used to enhance the solubility and reactivity of the potassium phenoxide in the organic solvent. unimi.it
Temperature : The reaction is typically conducted at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. chemicalbook.com Temperatures can range from room temperature to the boiling point of the solvent, such as 80°C in DMF, for periods ranging from a few hours to 48 hours to drive the reaction to completion. chemicalbook.comunimi.it
Table 1: Optimization of Alkylation Conditions for Benzoate (B1203000) Derivatives
| Parameter | Reagent/Condition | Purpose | Source |
| Precursor | Methyl 3,5-dihydroxybenzoate | Starting material with two nucleophilic hydroxyl groups | nih.govsigmaaldrich.com |
| Alkylating Agent | Benzyl Chloride / Benzyl Bromide | Provides the benzyl groups for ether formation | chemicalbook.com |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl groups to form phenoxides | chemicalbook.comunimi.it |
| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction | chemicalbook.com |
| Catalyst | Potassium Iodide (KI), 18-Crown-6 | Accelerates the rate of nucleophilic substitution | chemicalbook.comunimi.it |
| Temperature | Reflux / 80-100 °C | Increases reaction rate | chemicalbook.com |
Once the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC), a standard workup and purification procedure is followed.
The first step typically involves filtering the cooled reaction mixture to remove the inorganic base (e.g., K₂CO₃) and any salt byproducts. chemicalbook.com The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude residue often contains the desired product along with unreacted starting materials or mono-alkylated byproducts.
Purification is commonly achieved through one of two main techniques:
Crystallization : Recrystallization is an effective method if the product is a solid and of sufficient purity. The crude material is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., hexane (B92381), methanol) and allowed to cool slowly, whereupon the pure product crystallizes out. chemicalbook.com
Column Chromatography : For mixtures that are difficult to separate by crystallization, or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. unimi.it A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane or petroleum ether, is used to separate the non-polar product from the more polar starting material and mono-substituted intermediates. chemicalbook.com
Following purification, the product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). unimi.it
Comparative Analysis of Synthetic Efficiencies and Yields Across Methodologies
The yield of this compound can be excellent under optimized conditions, often exceeding 90%. The choice of reagents and reaction parameters significantly influences the outcome. For instance, the use of a more reactive halide (benzyl bromide vs. benzyl chloride) or the addition of a catalyst like KI can lead to higher yields in shorter reaction times.
The table below presents yields from analogous synthetic procedures, demonstrating the high efficiency of the O-alkylation methodology.
Table 2: Comparative Analysis of Synthetic Yields for Analogous Benzoate Esters
| Precursor | Alkylating Agent | Base/Solvent/Catalyst | Conditions | Yield | Source |
| Methyl 3,4-dihydroxybenzoate | Benzyl Chloride | K₂CO₃, KI / Acetone | Reflux, 7h | 97% | chemicalbook.com |
| Methyl 3,5-dihydroxybenzoate | Propargyl Bromide | K₂CO₃ / Acetone / 18-crown-6 | Not specified | 84.4% | |
| 3,5-dihydroxybenzoic acid | Not specified (Benzylation) | Not specified | Not specified | ~95% |
Advanced Synthetic Strategies and Convergent Approaches
Beyond its synthesis, this compound is a crucial component in more advanced, multi-step synthetic strategies, most notably in the construction of dendrimers.
Dendrimers are large, complex, and highly branched macromolecules with a well-defined, three-dimensional structure. nih.gov They are built from smaller, repeating units called dendrons. This compound is a classic example of a first-generation (G-1) dendron, specifically for the synthesis of poly(benzyl ether) dendrimers. researchgate.net
In this context:
The two benzyloxy groups represent the peripheral, outer branches of the dendron.
The central benzene (B151609) ring is the branching unit.
The methyl ester at position 1 serves as the focal point.
This focal point is chemically distinct and can be selectively modified. For example, the methyl ester can be hydrolyzed to a carboxylic acid or reduced to a benzyl alcohol. This new functional group can then be used to "click" or couple the dendron to a multi-functional core molecule or to another, higher-generation dendron. This method, where pre-synthesized branches (dendrons) are attached to a central core, is known as the convergent synthesis approach. nih.gov This strategy allows for the precise construction of monodisperse dendrimers with a high degree of structural control, which is critical for applications in areas like drug delivery and materials science. nih.govnih.gov
Multi-step Synthetic Pathways to Complex Molecular Architectures
The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of more complex molecules. Through a series of well-established reactions, this compound can be elaborated into a variety of functionalized structures.
A primary pathway in the utilization of this compound involves its hydrolysis to the corresponding carboxylic acid, 3,5-Bis(benzyloxy)benzoic acid . nih.gov This transformation is typically achieved by refluxing the ester with a base, such as potassium hydroxide, in an alcoholic solvent. nih.gov The resulting carboxylic acid is a crucial component in the synthesis of dendrimers and other macromolecules, where it can be coupled with other molecules to form larger, more complex structures. nih.gov
Another significant synthetic route involves the reduction of the methyl ester group to a primary alcohol, yielding [3,5-Bis(benzyloxy)phenyl]methanol . nih.gov This conversion is often accomplished using a reducing agent like lithium aluminum hydride. The resulting benzyl alcohol can then undergo further reactions, such as etherification or esterification, to build up even more complex molecular frameworks. A notable example is the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base and a phase-transfer catalyst to directly yield [3,5-Bis(benzyloxy)phenyl]methanol. nih.gov
The following table outlines a typical multi-step synthesis starting from Methyl 3,5-dihydroxybenzoate, the precursor to this compound, and its subsequent conversion to 3,5-Bis(benzyloxy)benzoic acid.
Table 1: Multi-step Synthesis from Methyl 3,5-dihydroxybenzoate
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 3,5-dihydroxybenzoate, Benzyl bromide | Potassium carbonate | Acetonitrile | Reflux, 48 h | This compound | Not specified | nih.gov |
| 2 | This compound | Potassium hydroxide | Ethanol | Reflux | 3,5-Bis(benzyloxy)benzoic acid | 89% | nih.gov |
Selective Synthesis and Controlled Derivatization Techniques
The synthetic utility of this compound is further enhanced by the ability to selectively modify its functional groups. The benzyl ether linkages, while stable under many conditions, can be cleaved under specific circumstances, allowing for controlled deprotection and subsequent derivatization.
The formation of the benzyl ether bonds in this compound is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of methyl 3,5-dihydroxybenzoate with a base, followed by nucleophilic substitution with benzyl bromide. nih.gov The efficiency of this reaction allows for the high-yield production of the desired product.
The selective removal of the benzyl protecting groups is a key strategy in the use of this compound in multi-step synthesis. Catalytic hydrogenation is a common method for debenzylation, typically employing a palladium catalyst. organic-chemistry.org This reaction is generally clean and efficient, yielding the corresponding diol. The choice of catalyst and reaction conditions can be tuned to achieve selectivity, particularly when other reducible functional groups are present in the molecule.
Furthermore, the ester group can be selectively hydrolyzed or reduced in the presence of the benzyl ethers, as demonstrated in the pathways described in the previous section. This orthogonality of functional groups is a critical aspect of its utility as a synthetic building block.
The following table details the synthesis of a related compound, [3,5-Bis(benzyloxy)phenyl]methanol, from 3,5-dihydroxybenzyl alcohol, illustrating the principles of controlled etherification.
Table 2: Synthesis of [3,5-Bis(benzyloxy)phenyl]methanol
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,5-Dihydroxybenzyl alcohol, Benzyl bromide | Potassium carbonate, 18-crown-6-ether | 2-Butanone | Reflux, 48 h | [3,5-Bis(benzyloxy)phenyl]methanol | 60% | nih.gov |
Structural Elucidation and Molecular Conformation of Methyl 3,5 Bis Benzyloxy Benzoate
Spectroscopic Characterization Techniques for Structural Confirmation
The primary methods for the structural elucidation of methyl 3,5-bis(benzyloxy)benzoate include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, splitting patterns, and integration values of these signals are instrumental in assigning them to specific protons within the structure.
The aromatic protons on the central benzene (B151609) ring typically appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing ester group and the electron-donating benzyloxy groups. The protons of the benzylic methylene (B1212753) groups (CH₂) and the methyl ester group (CH₃) also exhibit characteristic resonances.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Aromatic (Benzyl) | 7.28-7.45 | Multiplet | 10H |
| Aromatic (Benzoate) | 7.15 | Doublet | 2H |
| Aromatic (Benzoate) | 6.85 | Triplet | 1H |
| Methylene (OCH₂) | 5.08 | Singlet | 4H |
| Methyl (OCH₃) | 3.88 | Singlet | 3H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The aromatic carbons show a range of signals, with their positions dictated by the attached functional groups. The carbons of the benzylic methylene groups and the methyl ester group also have characteristic chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.5 |
| Aromatic (C-O) | 159.5 |
| Aromatic (Benzyl, C-H) | 136.5 |
| Aromatic (Benzoate, C-C) | 132.3 |
| Aromatic (Benzyl, C-H) | 128.8 |
| Aromatic (Benzyl, C-H) | 128.3 |
| Aromatic (Benzyl, C-H) | 127.7 |
| Aromatic (Benzoate, C-H) | 108.3 |
| Aromatic (Benzoate, C-H) | 107.8 |
| Methylene (OCH₂) | 70.8 |
| Methyl (OCH₃) | 52.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC), can provide further structural confirmation. unimi.it HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made from ¹H and ¹³C NMR spectra. NOESY experiments reveal through-space interactions between protons, offering insights into the molecule's three-dimensional conformation. For instance, NOESY can confirm the proximity of the benzylic protons to the aromatic protons on both the benzyl (B1604629) and benzoate (B1203000) rings.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group. The spectrum also shows characteristic absorptions for the C-O stretching of the ether and ester linkages, as well as aromatic C-H and C=C stretching vibrations.
Table 3: FT-IR Spectroscopic Data for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3030-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=O (Ester) | 1715-1735 | Strong |
| C=C (Aromatic) | 1580-1600 | Medium-Strong |
| C-O (Ether/Ester) | 1050-1300 | Strong |
Note: The exact wavenumbers may vary depending on the sample preparation method.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₂₂H₂₀O₄, which has a molecular weight of approximately 348.39 g/mol . scbt.comepa.gov
The fragmentation pattern can further support the proposed structure. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the benzyloxy groups (-OCH₂Ph), or cleavage of the ester bond, leading to characteristic fragment ions.
Solid-State Structural Analysis through Crystallography
The solid-state architecture of molecules is pivotal in understanding their physical and chemical properties. Crystallographic studies offer a definitive map of atomic positions, revealing the molecule's conformation and how it arranges in a crystalline lattice.
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.
Crystallographic analysis of 3,5-Bis(benzyloxy)benzoic acid, a close structural analog of this compound, reveals that it crystallizes in the triclinic system with the P-1 space group. nih.govepa.gov This centrosymmetric space group implies that the molecules are packed in a manner that includes an inversion center.
Table 1: Crystallographic Data for 3,5-Bis(benzyloxy)benzoic acid
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
Data sourced from studies on the analogous compound, 3,5-Bis(benzyloxy)benzoic acid. nih.govepa.gov
In the solid state, the O—CH₂ groups of 3,5-Bis(benzyloxy)benzoic acid adopt a syn-anti conformation relative to the central phenyl ring. nih.govepa.gov This is in contrast to some other similar structures where a syn-syn conformation is observed. The planarity of the O—CH₂ groups (C4—O3—C8—C9 and C6—O4—C15—C16) is notable, with root-mean-square deviations of non-hydrogen atoms being 0.0355 Å and 0.0217 Å, respectively. nih.gov These groups form dihedral angles of 4.1(2)° and 10.9(4)° with the central phenyl ring. nih.govepa.gov
Table 2: Dihedral Angles in 3,5-Bis(benzyloxy)benzoic acid
| Group | Dihedral Angle with Central Phenyl Ring (°) |
| C4—O3—C8—C9 | 4.1(2) |
| C6—O4—C15—C16 | 10.9(4) |
Data sourced from studies on the analogous compound, 3,5-Bis(benzyloxy)benzoic acid. nih.govepa.gov
A significant feature of the crystal structure of 3,5-Bis(benzyloxy)benzoic acid is the presence of molecular disorder in the outer benzyl rings. nih.govepa.gov These rings are disordered over two resolved positions with an equal occupancy ratio of 0.50. nih.gov This disorder indicates that in the crystal lattice, the benzyl groups can adopt two slightly different orientations.
In the crystal structure of 3,5-Bis(benzyloxy)benzoic acid, the molecules are linked by moderately strong O—H···O hydrogen bonds. nih.govepa.gov Specifically, the carboxylic acid groups form centrosymmetric dimers through these interactions, with an O···O distance of 2.633(2) Å. nih.gov This interaction is characterized by the graph-set notation R₂²(8). nih.govepa.gov
In addition to the primary hydrogen bonding, weak C—H···O intermolecular interactions also play a role in stabilizing the crystal packing, contributing to the formation of chains along the b-axis. nih.govepa.gov No classical C—H···N interactions are observed, which is expected given the elemental composition of the molecule. The presence of a methyl ester in this compound would preclude the strong O—H···O hydrogen bonding seen in the carboxylic acid analog, and instead, weaker C—H···O interactions would likely dominate the crystal packing.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
Assessment of π-π Stacking and C—H···π Interactions
The presence of multiple aromatic rings in this compound, specifically the central benzoate ring and the two benzyl rings, suggests a high likelihood of significant π-π stacking and C—H···π interactions in its crystal structure. These interactions are fundamental in directing the self-assembly of aromatic molecules.
π-π Stacking Interactions: These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, leading to different packing motifs such as face-to-face or offset (parallel-displaced) stacking. A detailed analysis would involve calculating the centroid-to-centroid distances between interacting rings and the slip angles, which describe the degree of offset. These parameters are critical for determining the strength and nature of the π-π stacking.
C—H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. In the case of this compound, the C-H bonds of the benzyl methylene groups and the aromatic rings themselves could interact with the π-faces of neighboring molecules. The characterization of these interactions would require the precise measurement of H···π centroid distances and C-H···π angles.
A hypothetical data table for these interactions is presented below to illustrate the type of information that would be derived from crystallographic data.
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |
| π-π Stacking | Cg(ring1) | Cg(ring2) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| C—H···π | C-H | Cg(ring3) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Cg refers to the centroid of the specified aromatic ring. |
Graph-Set Notation for Supramolecular Assemblies
To systematically describe the patterns of non-covalent interactions within the crystal structure of this compound, graph-set notation would be employed. This method provides a concise and unambiguous description of the hydrogen-bonding network and other key intermolecular interactions.
The graph-set descriptor takes the form Gda(n), where:
G denotes the type of pattern (e.g., C for chain, R for ring, D for dimer).
a is the number of hydrogen-bond acceptors.
d is the number of hydrogen-bond donors.
n is the degree of the pattern, which is the number of atoms in the ring or chain.
A summary of potential graph-set descriptors for the primary interaction motifs is hypothetically tabulated below.
| Motif | Graph Set | Donor | Acceptor |
| Dimer | R22(n) | [Data Not Available] | [Data Not Available] |
| Chain | C(n) | [Data Not Available] | [Data Not Available] |
| Layer | - | [Data Not Available] | [Data Not Available] |
Without experimental crystallographic data, the specific π-π stacking geometries, the precise nature and parameters of the C—H···π interactions, and the definitive graph-set analysis for this compound remain undetermined. The information presented herein is based on the expected intermolecular interactions for a molecule of this type and serves as a framework for analysis once structural data becomes available.
Chemical Reactivity and Functional Group Transformations of Methyl 3,5 Bis Benzyloxy Benzoate
Hydrolytic Conversion to 3,5-bis(benzyloxy)benzoic Acid
The hydrolysis of the methyl ester in Methyl 3,5-bis(benzyloxy)benzoate to its corresponding carboxylic acid, 3,5-bis(benzyloxy)benzoic acid, is a fundamental and widely utilized transformation. nih.govresearchgate.net This reaction is typically carried out under basic conditions, for example, by refluxing with potassium hydroxide (B78521) in an alcoholic solvent like ethanol. nih.gov The process is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. Subsequent acidification of the reaction mixture with a dilute acid, like hydrochloric acid, precipitates the desired carboxylic acid, which can then be purified by filtration and recrystallization. nih.gov
Mechanistic Studies of Ester Hydrolysis
The hydrolysis of benzoate (B1203000) esters, such as this compound, generally proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, the reaction follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. nih.gov This mechanism involves the following steps:
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. nih.gov
Leaving Group Departure: The tetrahedral intermediate then collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group.
Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727).
Acidification: In the final workup step, the addition of a strong acid protonates the carboxylate salt to give the final carboxylic acid product.
The rate-determining step in this process is typically the initial attack of the hydroxide ion on the carbonyl carbon. nih.gov
Synthetic Utility of the Carboxylic Acid Derivative in Downstream Applications
3,5-Bis(benzyloxy)benzoic acid is a valuable building block in several areas of chemical synthesis, primarily due to the presence of the carboxylic acid and the benzyl (B1604629) ether protecting groups.
Dendrimer Synthesis: This acid has been used in the convergent synthesis of monodisperse dendritic polyesters. nih.govresearchgate.net The benzyl groups serve as removable chain ends.
Coordination Chemistry: It is employed in the synthesis of luminescent lanthanide coordination complexes. nih.govresearchgate.net These complexes exhibit unique line-like emission bands, making them interesting for materials science applications.
Further Functionalization: The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and acid chlorides, allowing for its incorporation into a wide range of more complex target molecules.
Transformations Involving the Benzyl Ether Moieties
The benzyl ether groups in this compound are protecting groups for the hydroxyl functions. Their cleavage or modification is a key step in many synthetic routes.
Reductive Cleavage of Benzyl Ethers
The most common method for the deprotection of benzyl ethers is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, cleaves the benzyl C-O bond, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
For substrates that may be sensitive to standard hydrogenation conditions or contain other reducible functional groups, alternative methods like transfer hydrogenolysis can be employed. organic-chemistry.org This involves using a hydrogen donor, such as 1,4-cyclohexadiene, in the presence of a palladium catalyst. organic-chemistry.org
Strategies for Further Functionalization of Benzylic Positions
The benzylic C-H bonds in the benzyl groups exhibit enhanced reactivity due to the stability of the resulting benzyl radical. wikipedia.org This allows for selective functionalization at these positions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize the benzylic methylene (B1212753) group to a carboxylic acid. wikipedia.org Milder and more selective oxidation to a carbonyl group can be achieved using reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org
Halogenation: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, can be used to brominate the benzylic C-H bond. wikipedia.org
Substitution Reactions Aimed at Introducing Alternative Protecting Groups or Functional Groups
While the direct substitution of the benzyl group in an ether linkage is not a common transformation, the underlying phenol (B47542) can be accessed via debenzylation and subsequently re-protected with a different group if required by the synthetic strategy. The choice of a new protecting group would depend on the desired stability and the conditions required for its eventual removal.
Other Significant Chemical Reactions of this compound
The chemical versatility of this compound extends beyond simple modifications of its core structure. The interplay of the ester and benzyloxy functionalities allows for its participation in a variety of more complex transformations, leading to the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and materials science. This section explores some of these significant chemical reactions, focusing on its conversion to amide derivatives, its role in the formation of heterocyclic systems, and its integration into conjugated structures.
Conversion to Amide Derivatives (e.g., N-hydroxybenzamides)
The ester moiety of this compound serves as a convenient handle for the synthesis of amide derivatives, including the medicinally important class of N-hydroxybenzamides (benzohydroxamic acids). This transformation is typically achieved by the reaction of the methyl ester with hydroxylamine (B1172632), often in the presence of a base.
A general and widely employed method involves the treatment of a methyl benzoate derivative with a solution of hydroxylamine hydrochloride and a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or a methanol-water mixture. orgsyn.orgresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the corresponding hydroxamic acid. The presence of a base is crucial to neutralize the hydrochloric acid formed from hydroxylamine hydrochloride and to generate the more nucleophilic free hydroxylamine.
While a specific protocol for the conversion of this compound to 3,5-bis(benzyloxy)benzohydroxamic acid is not extensively detailed in the literature, the synthesis can be reliably predicted based on established procedures for similar esters. orgsyn.orgresearchgate.netnih.gov For instance, the reaction of ethyl benzoate with an alkaline solution of hydroxylamine has long been a standard method for the preparation of benzohydroxamic acid. orgsyn.org More contemporary methods have utilized reagents like potassium cyanide (KCN) as a catalyst in the reaction between esters and aqueous hydroxylamine to synthesize potent and selective histone deacetylase (HDAC) inhibitors. nih.gov
The general reaction scheme for the formation of 3,5-bis(benzyloxy)benzohydroxamic acid from this compound is depicted below:
General Reaction Scheme: this compound + NH₂OH·HCl + Base → 3,5-bis(benzyloxy)benzohydroxamic acid + CH₃OH + Byproducts
The resulting 3,5-bis(benzyloxy)benzohydroxamic acid is a valuable intermediate for further synthetic elaborations or for biological evaluation, as benzohydroxamic acids are a known class of histone deacetylase inhibitors. nih.gov
Table 1: Key Reagents and Conditions for the Synthesis of Benzohydroxamic Acids from Benzoate Esters
| Reagent System | Substrate Example | Conditions | Product | Reference |
| Hydroxylamine, Sodium Hydroxide | Ethyl Benzoate | Aqueous/Alcoholic Solution, Room Temperature | Benzohydroxamic Acid | orgsyn.org |
| Hydroxylamine Hydrochloride, Sodium Hydroxide | Various Methyl Benzoate Derivatives | Methanol/Water, Room Temperature | Corresponding Benzohydroxamic Acids | researchgate.net |
| Aqueous Hydroxylamine, Potassium Cyanide (catalyst) | Ester Derivatives | Room Temperature | Corresponding Hydroxamic Acids | nih.gov |
| Hydroxylamine, Sodium Methoxide | Ferulic Acid Esters | Methanol/DMF | Ferulic Acid Hydroxamic Acids | nih.gov |
Cyclization Pathways Leading to Novel Heterocyclic Systems (e.g., Chromane (B1220400) Derivatives)
The aromatic core of this compound, with its activating benzyloxy groups, can be a precursor for the construction of various heterocyclic systems, most notably chromane derivatives. Chromanes are privileged scaffolds found in a wide array of bioactive natural products and pharmaceuticals. nih.gov The synthesis of chromanes often involves an intramolecular cyclization reaction, where a phenolic oxygen attacks an appropriately positioned electrophilic carbon atom.
To utilize this compound in the synthesis of a chromane, it would first need to be elaborated into a suitable precursor. A common strategy involves the introduction of an allyl or a related three-carbon unit ortho to one of the benzyloxy groups. This could be achieved through a series of steps, for example, selective debenzylation to unmask a hydroxyl group, followed by O-allylation. The resulting O-allyl phenol derivative can then undergo a Claisen rearrangement to introduce the allyl group onto the aromatic ring, which can then be subjected to cyclization conditions.
Alternatively, modern synthetic methods provide more direct routes to chromane systems that could be adapted for derivatives of this compound. These include:
Triflimide-catalyzed Annulations: The reaction of o-hydroxy benzylic alcohols with alkenes, catalyzed by triflimide (Tf₂NH), provides a convergent route to chromanes under mild conditions. chemrxiv.org A derivative of this compound could potentially be modified to incorporate an o-hydroxy benzylic alcohol moiety for such a transformation.
Heck Coupling and Mitsunobu Cyclization: A convergent three-step sequence involving the Heck coupling of an o-iodophenol with an allylic alcohol, followed by reduction and a Mitsunobu cyclization, is a versatile method for preparing 2-substituted chromans. organic-chemistry.org
Intramolecular Michael Additions: A bifunctional aminoboronic acid can catalyze the intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated carboxylic acid system, leading to the formation of a chromane ring. organic-chemistry.org
A representative, though not directly starting from the title compound, cyclization to form a chromane derivative is the thermal cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester in N,N-diethylaniline at high temperatures. This reaction yields a mixture of chromene products, which are closely related to chromanes.
Table 2: Selected Modern Synthetic Methods for Chromane Synthesis
| Method | Key Reagents/Catalyst | Substrate Type | Product Type | Reference |
| Triflimide-catalyzed Annulation | Triflimide (5 mol%) | o-Hydroxy Benzylic Alcohols and Alkenes | Substituted Chromanes | chemrxiv.org |
| Heck Coupling/Mitsunobu Cyclization | Palladium Catalyst, DEAD/PPh₃ | o-Iodophenols and Allylic Alcohols | 2-Substituted Chromans | organic-chemistry.org |
| Intramolecular Oxa-Michael Addition | Aminoboronic Acid Catalyst | Phenols with α,β-Unsaturated Systems | Chromans | organic-chemistry.org |
| Carbosulfenylation of Alkenes | Lewis Base Catalyst, Sulfenylating Agent | o-Allyl Phenols | 3,4-Disubstituted Chromans | nih.gov |
Integration into Conjugated Systems and Charge Transfer (CT) Complexes
The aromatic rings and ether linkages in this compound provide a foundation for the construction of larger, conjugated systems and for participation in charge-transfer (CT) complexes. The ability of the benzyloxy groups to donate electron density to the central benzoic acid ring influences its electronic properties, making it a potentially interesting building block for materials with specific optical or electronic functions.
The parent carboxylic acid, 3,5-bis(benzyloxy)benzoic acid, has been utilized in the synthesis of luminescent lanthanide coordination complexes. nih.gov In these systems, the benzoate derivative acts as a ligand, and its electronic structure is crucial for the energy transfer processes that lead to the characteristic line-like emission of the lanthanide ions. This demonstrates the potential of the 3,5-bis(benzyloxy)benzoyl unit to be integrated into larger, functional supramolecular assemblies.
Furthermore, this structural motif is a key component in the synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The 3,5-disubstituted pattern is a classic branching point in the construction of Fréchet-type dendrons and dendrimers, where repeated synthetic steps lead to generations of larger, conjugated architectures. nih.gov
In the context of charge-transfer complexes, molecules with electron-donating groups, such as the benzyloxy moieties in this compound, can interact with electron-accepting molecules. These complexes are characterized by a partial transfer of electronic charge from the donor to the acceptor, often resulting in the appearance of a new, low-energy absorption band in the electronic spectrum. The formation and properties of such CT complexes can be investigated using techniques like UV-Vis and Raman spectroscopy, and their structures can be elucidated through single-crystal X-ray diffraction. rsc.org While specific studies on CT complexes involving this compound are not prominent, its electron-rich nature suggests its potential as a donor component in such systems. The degree of charge transfer and the resulting electronic properties would be influenced by the strength of the acceptor molecule. rsc.org
Table 3: Potential Applications of the 3,5-Bis(benzyloxy)benzoyl Moiety in Conjugated Systems
| Application Area | Description | Key Structural Feature | Relevant Examples/Concepts | Reference |
| Luminescent Materials | Acts as a ligand for lanthanide ions, facilitating energy transfer and resulting in luminescent properties. | 3,5-Bis(benzyloxy)benzoic acid | Lanthanide coordination complexes | nih.gov |
| Dendrimer Chemistry | Serves as a fundamental building block for the construction of highly branched, conjugated macromolecules. | 3,5-Disubstituted aromatic core | Fréchet-type dendrons and dendrimers | nih.gov |
| Charge-Transfer Complexes | Potential electron-donor component in complexes with electron-acceptor molecules. | Electron-donating benzyloxy groups | Complexes with TCNQ derivatives (by analogy) | rsc.org |
Advanced Research Applications of Methyl 3,5 Bis Benzyloxy Benzoate and Its Derivatives
Contributions to Dendritic and Supramolecular Chemistry
The structure of methyl 3,5-bis(benzyloxy)benzoate is foundational to the creation of larger, more complex molecular architectures. Its derivatives are instrumental in the bottom-up synthesis of intricate and functional materials from simpler modular units. rsc.org
Synthesis of Monodispersed Dendrimers and Dendrons with Controlled Architectures
Dendrimers are precisely branched, monodisperse macromolecules with a defined number of peripheral groups, making them highly sought after for applications in drug delivery and biomedical imaging. nih.gov Derivatives of this compound, particularly those based on 2,2-bis(methylol)propionic acid (bis-MPA), are utilized in the divergent, layer-by-layer synthesis of polyester (B1180765) dendrimers. nih.govnih.gov This method allows for the creation of dendrimers from generation one to five, bearing a specific number of functional groups at their periphery. nih.gov For instance, hydroxyl-functional dendrimers can be modified to have numerous amino groups, which are valuable for their ability to interact with cell membranes and deliver therapeutic agents. nih.gov
The synthesis often involves robust and efficient chemical strategies like fluoride-promoted esterification and click reactions to build the dendritic structure layer by layer. nih.gov This approach provides a high degree of control over the final architecture, resulting in dendrimers with uniform size and functionality. nih.gov
Design of Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. rsc.org this compound derivatives are employed in the design of host-guest systems, which are fundamental to creating dynamic and responsive materials. rsc.orgnih.gov These systems can form complex structures like hydrogels, micelles, and vesicles through self-assembly. rsc.org
A notable application is the development of Host-Guest Bridged Lysosome-Targeting Chimeras (HGTACs). nih.gov This platform utilizes the interaction between a host (like β-cyclodextrin) and a guest molecule to create a non-covalent bridge, allowing for tunable and modular control over protein degradation. nih.gov By deconstructing traditional covalently linked chimeras into separate host and guest components, researchers can achieve spatiotemporal control and fine-tune the efficiency of the degradation process. nih.gov
Development of Functional Polymeric Materials
The principles of supramolecular assembly, driven by host-guest chemistry, have led to the creation of novel soft biomaterials. These materials often exhibit stimuli-responsive and self-healing properties due to the dynamic nature of their non-covalent bonds. rsc.org The use of building blocks derived from or analogous to this compound allows for the construction of dynamic polymeric networks in aqueous environments, which is crucial for a wide range of biomedical applications. rsc.org
Applications in Luminescent Materials and Coordination Chemistry
The aromatic and coordinating properties of this compound and its derivatives make them excellent candidates for the development of advanced luminescent materials, particularly those involving lanthanide ions.
Fabrication of Lanthanide Coordination Complexes for Luminescence
Derivatives of this compound, such as 3,5-bis(benzyloxy)benzoic acid, are used as ligands to form coordination complexes with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov These complexes can exhibit strong luminescence. nih.govscilit.com The organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. scilit.com
Research has shown that terbium complexes of certain benzoate (B1203000) derivatives can display bright green luminescence with high quantum yields, for example, a quantum yield of 82% in the solid state for a Tb³⁺-4-(dibenzylamino)benzoate complex. researchgate.net In contrast, the luminescence of europium complexes can be weaker if the energy level of the ligand's triplet state does not match well with the emitting level of the Eu³⁺ ion. rsc.org The resulting lanthanide complexes are often thermally stable and can be used to fabricate organic light-emitting diodes (OLEDs) with narrow-band emission. scilit.com
Ligand Design for Enhanced Sensitization of Lanthanide Emission
The efficiency of lanthanide luminescence is highly dependent on the design of the organic ligand. The introduction of electron-donating or electron-withdrawing substituents on the benzoate ligand can significantly influence the photophysical properties of the resulting lanthanide complex. rsc.org
For instance, incorporating an electron-releasing group, such as a methoxy (B1213986) group, can increase the electron density of the ligand, leading to improved photoluminescence in Tb³⁺ complexes. rsc.org Conversely, an electron-withdrawing group like a nitro group can dramatically decrease the luminescence efficiency by providing alternative energy dissipation pathways. rsc.org The strategic modification of the ligand structure is therefore a key area of research for developing highly efficient luminescent materials. The introduction of a second ligand, such as benzoic acid, into the coordination sphere can also enhance the fluorescence intensity and lifetime of the lanthanide complex. nih.gov
| Compound Name | CAS Number | Molecular Formula | Application Area |
| This compound | 58605-10-0 | C₂₂H₂₀O₄ | Precursor in synthesis |
| 3,5-bis(benzyloxy)benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 4-benzyloxy benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 3-methoxy-4-benzyloxy benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 3-nitro-4-benzyloxy benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 4-(dibenzylamino)benzoic acid | Not specified in results | Not specified in results | Ligand for lanthanide complexes |
| 2,2-bis(methylol)propionic acid (bis-MPA) | Not specified in results | Not specified in results | Monomer for dendrimer synthesis |
| Methyl 3,5-bis(bromomethyl)benzoate | 29333-41-3 | Not specified in results | Related building block |
| Methyl 3,5-bis(cyclohexylmethoxy)benzoate | Not specified in results | C₂₂H₃₂O₄ | Related compound |
| Europium tris(4-methoxy benzoylbenzoate) | Not specified in results | Not specified in results | Luminescent complex |
| Terbium tris(4-methoxy benzoylbenzoate) | Not specified in results | Not specified in results | Luminescent complex |
Development of Luminescent Hybrid Materials and Anti-Counterfeiting Technologies
The carboxylate derivative of this compound, 3,5-bis(benzyloxy)benzoic acid, has been utilized in the synthesis of luminescent lanthanide coordination complexes. nih.gov These complexes are of significant interest due to their unique, line-like emission bands and potential applications stemming from their novel luminescent and magnetic properties. nih.gov
Researchers have synthesized lanthanide complexes with derivatives of this scaffold, specifically using 3,5-bis(perfluorobenzyloxy)benzoic acid as a ligand to act as an "antenna." This antenna chromophore sensitizes the visible-emitting lanthanide ions (like Eu³⁺ and Tb³⁺). researchgate.netrsc.org Studies have demonstrated that replacing the standard benzyl (B1604629) groups with fluorinated versions effectively enhances the luminescence intensity and extends the lifetimes of these lanthanide complexes. researchgate.netrsc.org This enhancement is attributed to the substitution of high-energy C-H vibrations, which can quench luminescence, with more stable C-F bonds.
These highly luminescent materials have promising applications in anti-counterfeiting technologies. researchgate.netmdpi.comresearchgate.net The unique and tunable light-emitting properties of these complexes can be incorporated into inks, polymers, or other materials to create security features that are difficult to replicate. For instance, luminescent molecular terbium plastic materials have been created by integrating these complexes into a PMMA polymer matrix, significantly boosting their photoluminescence quantum yields and creating flexible, film-forming materials suitable for security applications. researchgate.netrsc.org The development of materials that exhibit dynamic or multi-color luminescence changes in response to external stimuli like UV light represents a high-level security feature for anti-counterfeiting. mdpi.com
Table 1: Photophysical Properties of Lanthanide Complexes with Benzoate Derivatives
| Complex | Ligand | Emission Color | Key Finding |
| Eu(III) Complex | 3,5-bis(perfluorobenzyloxy)benzoic acid | Red | Fluorination of the ligand enhances luminescence intensity and lifetime compared to non-fluorinated analogues. researchgate.netrsc.org |
| Tb(III) Complex | 3,5-bis(perfluorobenzyloxy)benzoic acid | Green | Can be incorporated into a PMMA polymer matrix to create highly luminescent "plastic" materials. researchgate.netrsc.org |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs), also known as porous coordination polymers (PCPs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The design of the organic linker is critical for determining the final structure and properties of the MOF. researchgate.net
The core structure of this compound is directly relevant to this field. After hydrolysis of its methyl ester to a carboxylic acid, the resulting 3,5-bis(benzyloxy)benzoic acid can act as a linker to coordinate with metal centers. nih.gov This molecule and its derivatives, featuring meta-substituted carboxylate groups, are key components in the construction of multifunctional MOFs. nih.gov For example, 3,5-bis(benzyloxy)benzoic acid has been explicitly used to synthesize luminescent lanthanide coordination complexes, which can form extended polymeric structures. nih.gov
Structurally related ligands, such as 3,5-bis(carboxylatomethoxy)benzoate and 3,5-(4-carboxybenzyloxy)benzoic acid, have been successfully used to create novel 2D and 3D MOFs with various metal ions like zinc, cerium, and neodymium. chemenu.com These frameworks exhibit diverse network architectures and topologies. chemenu.com The flexibility and coordination modes of these benzoate-derived linkers allow them to meet the geometric requirements for a variety of topological structures, demonstrating the versatility of this chemical scaffold in creating complex coordination polymers. chemenu.com Bimetallic MOFs, which incorporate two different metal ions, can also be synthesized using such linkers, often leading to synergistic effects and enhanced properties for applications in catalysis and sensing. researchgate.netresearchgate.net
Role in Medicinal Chemistry and Chemical Biology Research
This compound is a valuable precursor in the multistep synthesis of complex molecules with potential pharmaceutical applications. The benzyl groups serve as effective protecting groups for the hydroxyl functionalities, which can be easily removed at a later synthetic stage through catalytic hydrogenation. nih.gov This strategy is fundamental in organic synthesis, allowing for selective reactions on other parts of the molecule.
One significant area where this precursor is employed is in the synthesis of dendrimers. nih.gov Dendrimers are nano-sized, highly branched, and monodisperse molecules with a wide range of applications in medicine, particularly in drug delivery. nih.govresearchgate.netresearchgate.net The synthesis of dendrons (the wedges that make up a dendrimer) often starts from molecules like methyl 3,5-dihydroxybenzoate (B8624769), which is obtained by the debenzylation of this compound. These dendrons are then coupled to a core to build up the final dendrimer structure. nih.gov The resulting dendrimers can encapsulate drug molecules, enhancing their solubility and bioavailability. researchgate.net
In the search for new treatments for malaria, which faces growing drug resistance, derivatives of polyhydroxybenzoic acids have emerged as promising scaffolds. nih.gov Research has focused on synthesizing dimers of these acids to explore new chemical space and identify potent antiplasmodial agents. nih.gov
In this context, the benzyl-protected form of a 3,5-dihydroxybenzoate structure is a key intermediate. nih.gov The synthesis of a library of dimeric compounds designed to act as antimalarials involved the use of benzyl protecting groups that were stable throughout the synthetic route and could be cleanly removed in the final step. nih.gov This approach highlights the indirect but critical role of precursors like this compound.
Studies have shown that while the monomeric hydroxybenzoate compounds have limited activity against Plasmodium falciparum, the dimerization of these structures leads to a significant increase in antiplasmodial efficacy. nih.gov This suggests that the dimeric scaffold creates new, beneficial interactions with biological targets. One of the most promising dimers identified showed significant parasite reduction in an in-vivo mouse model, underscoring the potential of this chemical strategy in developing new antimalarial drugs. nih.gov
Table 2: In Vitro Antiplasmodial Activity of a Synthesized Dimer
| Compound | Description | IC₅₀ on P. falciparum (3D7) |
| Dimer 30 | Dimer of polyhydroxybenzoic acids | 5.2 µM |
IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on polyphenolic dimers as antimalarials. nih.gov
While this compound is a versatile starting material for various biologically active compounds, a specific application as a direct precursor for the synthesis of inhibitors targeting salicylate (B1505791) synthase is not prominently documented in available research literature. The synthesis of enzyme inhibitors often requires highly specific pharmacophores and structural motifs tailored to the enzyme's active site. Although the benzoate scaffold is common in biologically active molecules, its targeted use for creating salicylate synthase inhibitors from this particular precursor remains an underexplored area of research.
The biological activity of compounds structurally related to this compound provides insight into the potential of this chemical class. The core structure is a derivative of benzoic acid. Studies comparing simple phenolic acids have revealed clear structure-activity relationships. For instance, the number and position of hydroxyl groups on the benzene (B151609) ring significantly influence antioxidant and antimicrobial properties.
A review of natural carboxylic acids demonstrated that antioxidant activity generally increases with the number of hydroxyl groups. nih.gov In contrast, antimicrobial activity does not follow a simple trend and is highly dependent on the specific microbial strain. nih.gov For example, cinnamic acid and caffeic acid often show higher antimicrobial activity than more hydroxylated compounds like rosmarinic acid. nih.gov The biological effects of these phenolic compounds are often linked to their ability to alter cell membrane properties, such as permeability and surface charge.
Furthermore, more complex structures built from similar phenolic units, such as certain bis(benzimidazoles), have been investigated for a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties. nih.gov This highlights the broad potential of the core aromatic acid scaffold in generating diverse biological effects through chemical modification.
Emerging Applications in Functional Materials Science
This compound serves as a crucial building block in the synthesis of advanced functional materials. Its robust chemical structure, featuring a central phenyl ring substituted with two benzyloxy groups and a methyl ester, provides a versatile platform for creating complex molecular architectures. Researchers have leveraged this compound and its immediate derivatives to explore innovations in non-linear optics, liquid crystals, and polymer science.
Development of Non-Linear Optical (NLO) Materials
While this compound itself is not typically highlighted as an active NLO material, its core structural motif is integral to the design of organic molecules and polymers with significant NLO properties. The 3,5-disubstituted aromatic core is a common feature in precursors for NLO-active chromophores. These materials are of great interest for applications in optical information processing and communications. researchgate.net The development of such materials often involves creating "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system to enhance the molecule's nonlinear optical response.
Derivatives of the benzoic acid core can be functionalized to create polymers with excellent quadratic non-linear optical (ONL-2) properties. For example, polymers containing a polar diacetylene chromophore attached to a benzoate-derived backbone have demonstrated outstanding and stable Second Harmonic Generation (SHG) effects. capes.gov.br In oriented films, these materials can exhibit macroscopic NLO coefficients (χ(2)) on the order of 100-280 pm/V, making them promising candidates for optoelectronic and photonic devices. capes.gov.br The synthesis of these advanced materials often begins with simple, functionalizable precursors, where a structure like this compound could serve as a foundational element for building more complex, NLO-active systems.
| NLO Property | Observed Value | Material Class | Reference |
| Second Harmonic Generation (SHG) | Stable effects at 532 nm | Oriented Polymer Films | capes.gov.br |
| Macroscopic NLO Coefficient (χzzz(2)) | ~280 ± 10 pm/V | Rod-like Polymer Approximation | capes.gov.br |
| Macroscopic NLO Coefficient (χzxx(2)) | ~100 ± 10 pm/V | Rod-like Polymer Approximation | capes.gov.br |
Studies in Liquid Crystalline Behavior and Induction by Host-Guest Interactions
One of the most elegant applications of this scaffold is in the field of supramolecular chemistry, specifically in the induction of liquid crystalline phases through host-guest interactions. ru.nl While this compound is not liquid crystalline itself, its corresponding carboxylic acid, 3,5-bis(benzyloxy)benzoic acid , is a key component in constructing larger "host" molecules. tandfonline.com
In a notable study, 3,5-bis(benzyloxy)benzoic acid was used to synthesize a large, tweezer-shaped "molecular clip." This host molecule, when mixed with certain non-mesomorphic guest molecules, can induce a liquid crystalline phase through a process of molecular recognition and hydrogen bonding. tandfonline.comnih.gov The process begins with the synthesis of this compound, which is then hydrolyzed to the carboxylic acid.
Synthesis of 3,5-Bis(benzyloxy)benzoic Acid The synthesis is a two-step process starting from Methyl 3,5-dihydroxybenzoate.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1. Benzylation | Methyl 3,5-dihydroxybenzoate, Benzyl bromide | K₂CO₃, Acetone, Reflux | This compound | 97% | tandfonline.com |
| 2. Hydrolysis | This compound | KOH, Ethanol, Reflux | 3,5-Bis(benzyloxy)benzoic acid | 94% | tandfonline.com |
The resulting 3,5-bis(benzyloxy)benzoic acid is then incorporated into a more complex host structure. This host molecule can then interact with various guest molecules, including polymers, through specific, non-covalent interactions to form a supramolecular complex that exhibits liquid crystalline properties, a phenomenon not observed in the individual components. tandfonline.comnih.gov This host-guest approach is a powerful strategy for designing "smart" materials where properties can be switched on by the addition of a specific chemical guest.
Utilization in Advanced Polymer Science and Coatings Technologies
In polymer science, this compound and its parent compound, Methyl 3,5-dihydroxybenzoate, are fundamental starting materials for the synthesis of dendrimers, particularly poly(aryl ether) dendrimers. researchgate.netarkat-usa.org Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, which makes them ideal for applications in drug delivery, catalysis, and advanced coatings.
The synthesis of poly(aryl ether) dendrimers often employs a divergent or convergent approach. In a typical divergent synthesis starting from a central core, monomer units derived from this compound are added iteratively to create successive "generations" of the dendrimer. researchgate.net The benzyloxy groups serve as protecting groups for the phenol (B47542) functionality, which is a key reactive site for building the ether linkages that form the dendritic branches.
A common synthetic sequence involves:
Preparation of the Monomer: Starting with a compound like 3,5-dihydroxybenzyl alcohol or a derivative.
Etherification: Reacting the phenolic hydroxyl groups with a molecule containing a reactive benzyl halide, such as a derivative of 3,5-bis(benzyloxy)benzyl chloride, to build the branched structure.
Deprotection/Activation: Removing the protecting groups from the periphery of the new generation to expose new reactive sites for the next iteration.
The use of this compound allows for precise control over the size, shape, and functionality of the final dendritic polymer. The resulting poly(aryl ether) dendrimers possess a hydrophobic interior and a potentially hydrophilic exterior (after deprotection of terminal groups), making them useful as solubilizing agents or as nanocarriers. researchgate.net
Future Research Directions and Unaddressed Challenges
Exploration of Green Chemistry Principles in Synthesis and Derivatization
The traditional synthesis of Methyl 3,5-bis(benzyloxy)benzoate typically involves the Williamson ether synthesis, a reliable but often environmentally taxing method. This process commonly utilizes polar aprotic solvents like DMF or DMSO and requires high temperatures and strong bases, leading to significant waste and energy consumption. Future research must prioritize the integration of green chemistry principles to develop more sustainable synthetic routes.
Key areas for exploration include:
Alternative Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, can drastically reduce the environmental impact. nih.gov The development and application of reusable solid acid catalysts, like zirconium or titanium-based catalysts, could replace corrosive and difficult-to-remove homogeneous catalysts, simplifying purification and minimizing waste. mdpi.com Research into enzyme-catalyzed reactions could also offer a highly selective and environmentally benign alternative.
Energy Efficiency: Microwave-assisted synthesis and flow chemistry are promising avenues for reducing reaction times and energy consumption. These techniques can lead to higher yields and improved process control.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and exploring one-pot reaction sequences.
Advanced Computational Chemistry for Predicting Reactivity and Properties
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules like this compound, thereby guiding experimental work and accelerating discovery. While general principles of aromatic reactivity are well-understood, specific computational studies on this compound are lacking.
Future computational research should focus on:
Predicting Reactivity: Density Functional Theory (DFT) can be employed to calculate electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of derivatization reactions. acs.org For instance, understanding the influence of the two benzyloxy groups on the aromatic ring's reactivity is crucial for planning further chemical modifications. numberanalytics.com
Structure-Property Relationships: Computational modeling can establish correlations between the molecular structure of this compound derivatives and their physical and chemical properties. This includes predicting solubility, melting point, and thermal stability, which are critical parameters for any potential application.
Interaction with Biological Targets: For potential biomedical applications, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might interact with specific proteins or enzymes. This can help in the rational design of new therapeutic agents.
Development of Targeted Applications in Niche Biomedical or Material Science Fields
The unique structural features of this compound, particularly the presence of two benzyl (B1604629) ether linkages, make it an attractive scaffold for the development of novel molecules with specialized functions.
Promising areas for application-focused research include:
Biomedical Applications: The benzoate (B1203000) scaffold is found in numerous biologically active molecules. acs.org The benzyloxy groups can be modified to introduce functionalities that target specific biological pathways or receptors. nih.gov For example, the compound could serve as a core structure for the development of enzyme inhibitors or as a linker in prodrugs, where the benzyl ethers could be cleaved under specific physiological conditions to release an active pharmaceutical ingredient. nih.gov
Material Science: The rigid aromatic core and the flexible benzyl side chains suggest potential applications in the design of liquid crystals or as a monomer for specialty polymers. The ability to functionalize the aromatic ring and the benzyl groups allows for the fine-tuning of material properties. The development of dendrimers and other macromolecules based on this scaffold could lead to new materials for coatings, adhesives, or advanced composites.
Scalability and Industrial Viability of Complex Synthetic Routes
While laboratory-scale synthesis of this compound is achievable, scaling up the production to an industrial level presents significant challenges. The transition from benchtop to large-scale manufacturing requires careful consideration of several factors.
Key challenges to be addressed include:
Process Optimization: The reaction conditions used in the lab, such as solvent choice and purification methods (e.g., column chromatography), are often not economically or environmentally feasible on an industrial scale. Research into continuous flow processes and alternative purification techniques like crystallization is essential. researchgate.net
Cost-Effectiveness: The cost of starting materials, reagents, and energy are major determinants of industrial viability. Developing synthetic routes that utilize cheaper and more readily available precursors is crucial.
Safety and Hazard Management: A thorough understanding of the thermal stability of intermediates and the potential for runaway reactions is necessary for safe scale-up. Process safety studies must be conducted to identify and mitigate potential hazards.
Design of Next-Generation Functional Materials Based on the Compound's Scaffold
The 3,5-bis(benzyloxy)benzoate framework offers a versatile platform for the design of next-generation functional materials. By strategically modifying the core structure, it is possible to create materials with tailored properties for specific applications.
Future design strategies should explore:
Self-Assembling Materials: The interplay of the rigid aromatic core and the flexible side chains could be exploited to design molecules that self-assemble into well-defined nanostructures, such as nanotubes or vesicles. These could have applications in drug delivery or as templates for the synthesis of other materials.
Responsive Materials: By incorporating stimuli-responsive groups, it may be possible to create "smart" materials that change their properties in response to external triggers like light, pH, or temperature. For instance, cleavage of the benzyl ethers by a specific stimulus could alter the material's solubility or release an encapsulated molecule.
Porous Frameworks: The compound could serve as a building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The ability to functionalize the benzoate scaffold would allow for the creation of frameworks with specific chemical environments within their pores. acs.org
Q & A
Q. How can the synthesis of Methyl 3,5-bis(benzyloxy)benzoate be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution under anhydrous conditions. Key steps include:
- Using K₂CO₃ as a base in DMF to deprotonate phenolic hydroxyl groups, followed by alkylation with benzyl bromide derivatives .
- Optimizing reaction time (e.g., 3–5 hours at 80°C) and molar ratios (e.g., 1:2.1 for methyl 3,5-dihydroxybenzoate to benzyl bromide) to minimize byproducts like mono-substituted intermediates .
- Purification via column chromatography (silica gel, petroleum ether:diethyl ether) to isolate the target compound from unreacted starting materials .
- Monitoring progress using ¹H NMR (e.g., δ 3.91 ppm for methyl ester protons) to confirm complete substitution .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.15 ppm for para-substituted benzyl groups) and ester carbonyl signals (δ 167.00 ppm) . Coupling constants (e.g., J = 2.3 Hz for meta-aromatic protons) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., m/z [M+H]⁺ calculated 361.2390, observed 361.2379) .
- X-ray Crystallography : Resolve steric effects of benzyloxy groups and confirm planarity of the benzoate core (e.g., C–O–C angles ≈ 120°) .
Advanced Research Questions
Q. How do steric and electronic effects of benzyloxy substituents influence reactivity in dendrimer synthesis?
- Methodological Answer :
- Steric Hindrance : Bulky benzyloxy groups reduce nucleophilic attack at the ester carbonyl, necessitating elevated temperatures (e.g., 80°C) for reactions like Suzuki couplings .
- Electronic Effects : Electron-donating benzyloxy groups stabilize intermediates in stepwise dendrimer growth. For example, in Fréchet-type dendrimers, the benzoate core acts as a branching point, with benzyl ethers enabling controlled iterative alkylation .
- Experimental Design : Compare reaction kinetics using substituted benzyl bromides (e.g., 3,5-dimethoxybenzyl vs. 3,5-bis(trifluoromethyl)benzyl) to quantify substituent effects on dendrimer yields .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
- Methodological Answer :
- Disorder in Crystal Lattices : Flexible benzyloxy groups often exhibit positional disorder, requiring constrained refinement (e.g., fixing isotropic displacement parameters for H atoms at 1.2×Uiso of bonded carbons) .
- Absorption Corrections : Use multi-scan methods (e.g., SADABS) to correct for anisotropic absorption in needle-like crystals (e.g., 0.50 × 0.25 × 0.05 mm) .
- Data Omission : Exclude reflections obscured by the beam stop (e.g., 0 1 0 and 0 0 1 planes) to improve R-factor reliability (e.g., R₁ = 0.054) .
Q. How can solubility limitations of this compound be addressed in coordination polymer synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility during ligand-metal coordination .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) via post-synthetic modification (e.g., hydrolysis of methyl ester under basic conditions) to improve aqueous compatibility .
- Coordination Studies : Characterize metal-ligand binding using UV-Vis (e.g., charge-transfer transitions in Zn(II) complexes) and single-crystal XRD (e.g., octahedral geometry in Al(III) polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
